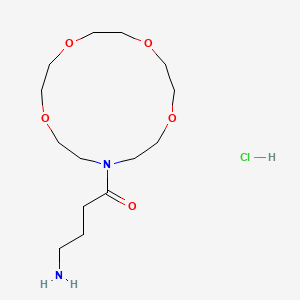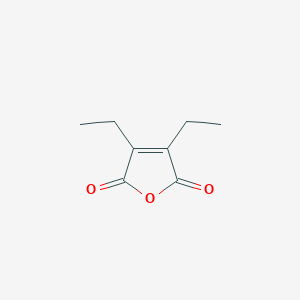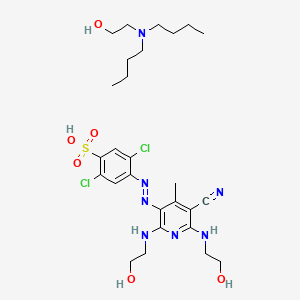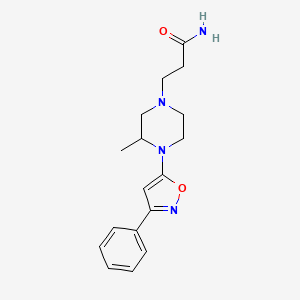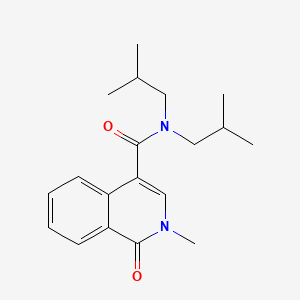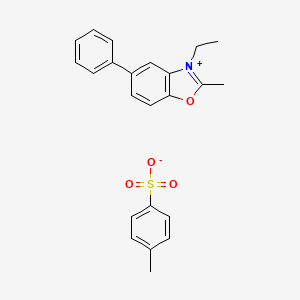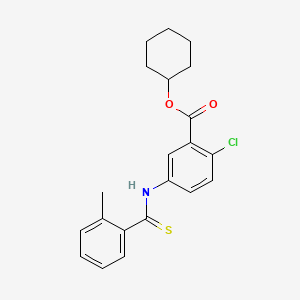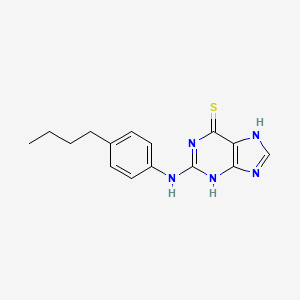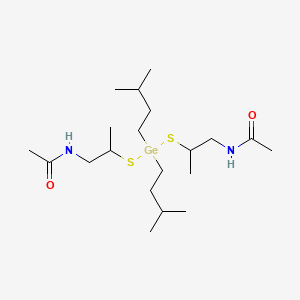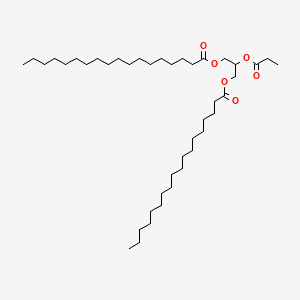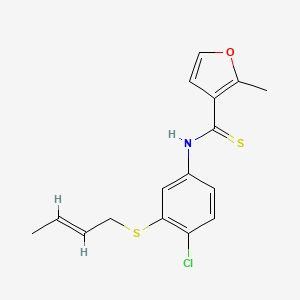
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate is a compound that belongs to the class of pyrrolidinone derivatives. Pyrrolidinone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate typically involves the reaction of pyrrolidin-2-one with a suitable alkylating agent to introduce the hydroxy and t-butylamine groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The maleate salt is then formed by reacting the resulting compound with maleic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The t-butylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium cyanide (NaCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol .
Applications De Recherche Scientifique
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidin-2-one: A parent compound with similar structural features.
Pyrrolidin-2,5-dione: Another derivative with distinct biological activities.
Prolinol: A related compound with different pharmacological properties
Uniqueness
1-(2-Hydroxy-3-(t-butylamine)propyl)pyrrolidin-2-one maleate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and t-butylamine groups makes it a versatile compound for various scientific research applications .
Propriétés
Numéro CAS |
198767-61-2 |
|---|---|
Formule moléculaire |
C15H26N2O6 |
Poids moléculaire |
330.38 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-[3-(tert-butylamino)-2-hydroxypropyl]pyrrolidin-2-one |
InChI |
InChI=1S/C11H22N2O2.C4H4O4/c1-11(2,3)12-7-9(14)8-13-6-4-5-10(13)15;5-3(6)1-2-4(7)8/h9,12,14H,4-8H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
ASBIJEHUOOVUNH-WLHGVMLRSA-N |
SMILES isomérique |
CC(C)(C)NCC(CN1CCCC1=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CC(C)(C)NCC(CN1CCCC1=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


